molecular formula C16H30N4O6 B12542583 L-Threonylglycyl-L-valyl-L-valine CAS No. 798540-77-9

L-Threonylglycyl-L-valyl-L-valine

Cat. No.: B12542583
CAS No.: 798540-77-9
M. Wt: 374.43 g/mol
InChI Key: IBLPQJQMGLDPFH-IXOXFDKPSA-N
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Description

L-Threonylglycyl-L-valyl-L-valine is a synthetic oligopeptide composed of the amino acids threonine, glycine, and valineThe molecular formula of this compound is C16H30N4O6 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonylglycyl-L-valyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Additionally, optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

L-Threonylglycyl-L-valyl-L-valine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Threonylglycyl-L-valyl-L-valine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Threonylglycyl-L-valyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Threonylglycyl-L-valyl-L-valine is unique due to the presence of threonine and glycine in its sequence, which imparts distinct structural and functional properties. The hydroxyl group in threonine can participate in additional hydrogen bonding, enhancing the peptide’s stability and interaction with molecular targets .

Properties

CAS No.

798540-77-9

Molecular Formula

C16H30N4O6

Molecular Weight

374.43 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C16H30N4O6/c1-7(2)12(15(24)20-13(8(3)4)16(25)26)19-10(22)6-18-14(23)11(17)9(5)21/h7-9,11-13,21H,6,17H2,1-5H3,(H,18,23)(H,19,22)(H,20,24)(H,25,26)/t9-,11+,12+,13+/m1/s1

InChI Key

IBLPQJQMGLDPFH-IXOXFDKPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C(C)O)N

Origin of Product

United States

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